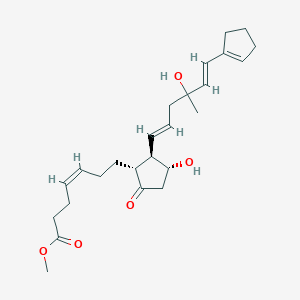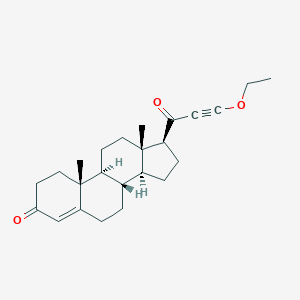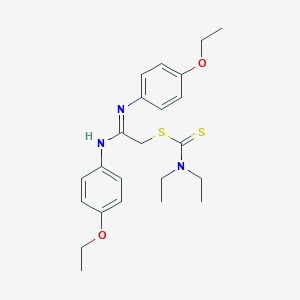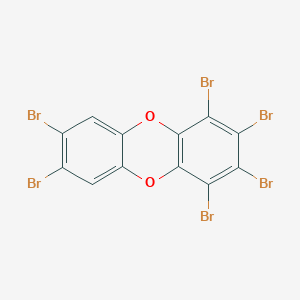
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin (HxBDD) is a chemical compound that belongs to the family of brominated dioxins. It is a highly toxic and persistent environmental pollutant that is commonly found in industrial waste, electronic waste, and flame retardants. HxBDD has been identified as a potential threat to human health and the environment due to its toxicological properties.
Mecanismo De Acción
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin acts as an endocrine disruptor, which means that it interferes with the normal functioning of hormones in the body. It binds to the aryl hydrocarbon receptor (AhR) and activates a signaling pathway that leads to the production of enzymes that metabolize hormones. This disruption of hormonal balance can lead to a wide range of health effects, including developmental abnormalities, reproductive dysfunction, and cancer.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin can cause a wide range of biochemical and physiological effects. These include alterations in gene expression, changes in hormone levels, and damage to the immune system. 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin has also been shown to cause developmental abnormalities in animals, including reduced growth rates and skeletal deformities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin has been used in laboratory experiments to study its toxicological properties and potential health effects. One advantage of using 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin in these experiments is that it is a well-characterized compound with known toxicological properties. However, one limitation is that it is a highly toxic and persistent environmental pollutant, which makes it difficult to handle and dispose of safely.
Direcciones Futuras
There are several areas of future research that could help to further our understanding of the health effects of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin. These include:
1. Epidemiological studies to assess the health effects of exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin in humans.
2. Studies to identify the sources and pathways of human exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin.
3. Development of more sensitive and specific biomarkers of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin exposure.
4. Studies to evaluate the potential for 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin to accumulate in the food chain and pose a risk to human health.
5. Development of safer and more effective flame retardants that do not contain 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin.
In conclusion, 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is a highly toxic and persistent environmental pollutant that poses a potential threat to human health and the environment. Scientific research has provided insights into the mechanism of action, biochemical and physiological effects, and potential health risks associated with exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin. Future research is needed to further our understanding of the health effects of 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin and to develop safer alternatives to this toxic compound.
Métodos De Síntesis
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin is synthesized through the combustion of organic materials that contain bromine, such as plastics and electronic waste. The combustion process releases 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin as a byproduct, which can then contaminate the environment and pose a risk to human health.
Aplicaciones Científicas De Investigación
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin has been the subject of extensive scientific research due to its toxicological properties. Researchers have studied the mechanism of action, biochemical and physiological effects, and potential health risks associated with exposure to 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin.
Propiedades
Número CAS |
110999-44-5 |
|---|---|
Nombre del producto |
1,2,3,4,7,8-Hexabromodibenzo-p-dioxin |
Fórmula molecular |
C12H2Br6O2 |
Peso molecular |
657.6 g/mol |
Nombre IUPAC |
1,2,3,4,7,8-hexabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H |
Clave InChI |
JGZILVYVJLWSIH-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
SMILES canónico |
C1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Otros números CAS |
110999-44-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



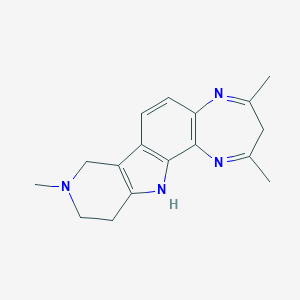
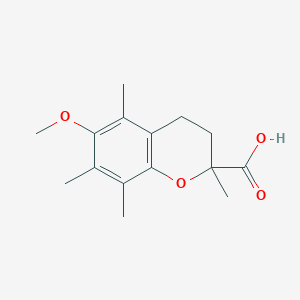
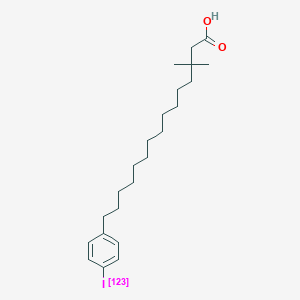
![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)



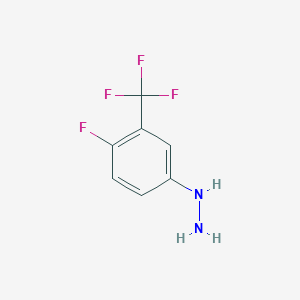
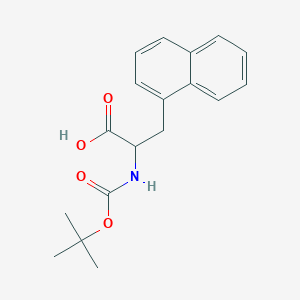
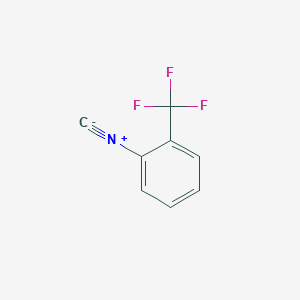
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
